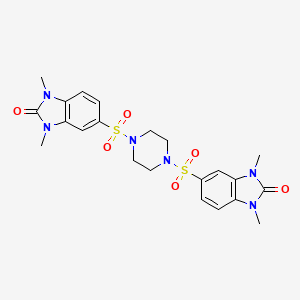![molecular formula C16H9BrN2 B4959031 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)
4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile, commonly known as BPN, is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. BPN is a fluorescent dye that has been used as a probe to study various biological processes.
作用機序
The mechanism of action of BPN is based on its ability to bind to specific proteins or molecules in cells. BPN is a small molecule that can easily penetrate cell membranes and bind to its target molecules. Once bound, BPN emits a fluorescent signal that can be detected using specialized imaging techniques.
Biochemical and Physiological Effects:
BPN has been shown to have minimal biochemical and physiological effects on cells. It has been shown to be non-toxic and non-cytotoxic to cells at concentrations commonly used in scientific research.
実験室実験の利点と制限
One of the main advantages of using BPN in scientific research is its high sensitivity and specificity. BPN can detect small changes in intracellular pH and reactive oxygen species levels. However, one of the limitations of using BPN is its relatively low photostability, which can limit its use in long-term imaging studies.
将来の方向性
There are several future directions for the use of BPN in scientific research. One direction is the development of more photostable BPN derivatives that can be used in long-term imaging studies. Another direction is the use of BPN in the study of protein-protein interactions in live cells. Additionally, BPN can be used in the development of new drugs that target specific proteins or molecules in cells.
Conclusion:
In conclusion, 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. BPN has been used as a probe to study various biological processes and has shown minimal biochemical and physiological effects on cells. While BPN has limitations, its high sensitivity and specificity make it a valuable tool in scientific research. There are several future directions for the use of BPN in scientific research, including the development of more photostable BPN derivatives and the study of protein-protein interactions in live cells.
合成法
The synthesis of BPN involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base to form 4-(4-bromophenyl)-2-butenedinitrile. This intermediate is then reacted with benzaldehyde in the presence of a base to form 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile. The synthesis of BPN is a relatively simple process and can be accomplished in a few steps.
科学的研究の応用
BPN has been used as a probe to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular pH. BPN has also been used to study the dynamics of lipid rafts in live cells. In addition, BPN has been used as a fluorescent probe to detect the presence of reactive oxygen species in cells.
特性
IUPAC Name |
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-7-5-14(6-8-16)15(11-19)9-12-1-3-13(10-18)4-2-12/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJOGPPVIHCLPT-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)


![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)
![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)

![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4959078.png)